N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16-4-6-17(7-5-16)19-9-11-23(28)26(25-19)12-2-3-22(27)24-18-8-10-20-21(15-18)30-14-13-29-20/h4-11,15H,2-3,12-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXBITARUCUIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. The compound is characterized by a unique structure that combines a dihydrobenzo[b][1,4]dioxin moiety with a pyridazine derivative. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that this compound exhibits notable antiproliferative and anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of PARP1 : The compound demonstrates significant inhibition of the poly(ADP-ribose) polymerase 1 (PARP1) enzyme, which plays a crucial role in DNA repair mechanisms. In vitro studies have reported IC50 values indicating effective inhibition at concentrations as low as .
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above . Flow cytometry analysis revealed increased early and late apoptotic cells compared to control groups.
Case Study 2: Mechanism Elucidation
Another research effort focused on elucidating the mechanism underlying the antiproliferative effects. The study highlighted that the compound's ability to inhibit PARP1 led to enhanced sensitivity to DNA-damaging agents in cancer cells. The combination treatment resulted in synergistic effects, suggesting potential for use in combination therapies.
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b]dioxin-6-amine
The benzodioxin amine intermediate is critical for introducing the N-(2,3-dihydrobenzo[b]dioxin-6-yl) group. A robust method involves oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols. As reported by, this reaction employs PdI₂/KI catalysis under CO-air pressure (20 atm) in dimethylacetamide (DMA) at 80–100°C. The process yields stereoselective Z isomers of 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzodioxine derivatives.
Alternative Route : A simpler approach from starts with commercially available N-2,3-dihydrobenzodioxin-6-amine (1) , which is synthesized via nucleophilic aromatic substitution of 6-nitro-2,3-dihydrobenzodioxine followed by reduction. This method avoids transition-metal catalysts and achieves yields >75% under mild conditions.
Synthesis of 3-(p-Tolyl)Pyridazin-6(1H)-one
The pyridazinone core is constructed through condensation reactions between maleic anhydride derivatives and hydrazines. Per, reacting p-tolylhydrazine with maleic anhydride in acetic acid under reflux yields 3-(p-tolyl)pyridazin-6(1H)-one. This method is stereospecific and tolerates electron-donating substituents like methyl groups.
Optimized Protocol ():
A mixture of p-tolylacetic acid and hydrazine hydrate in acetic anhydride at reflux for 1 hour produces the pyridazinone derivative in 82% yield. The reaction mechanism involves cyclodehydration followed by tautomerization.
Coupling Strategies for Butanamide Linkage
Nucleophilic Acyl Substitution
The butanamide linker connects the benzodioxin amine and pyridazinone moieties. A two-step approach is employed:
- Synthesis of 4-Bromobutanoyl Chloride : Reacting 4-bromobutyric acid with thionyl chloride (SOCl₂) in dichloromethane yields the acyl chloride.
- Amide Bond Formation : The benzodioxin amine reacts with 4-bromobutanoyl chloride in the presence of triethylamine (Et₃N) to form N-(2,3-dihydrobenzo[b]dioxin-6-yl)-4-bromobutanamide .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Yield | 68–72% |
| Solvent | Dichloromethane |
Palladium-Catalyzed Cross-Coupling
The bromine atom in the butanamide intermediate is replaced with the pyridazinone moiety via Buchwald-Hartwig amination . Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C, the coupling achieves 65–70% yield.
Mechanistic Insight :
The reaction proceeds through oxidative addition of the C–Br bond to palladium, followed by coordination of the pyridazinone nitrogen and reductive elimination to form the C–N bond.
Integrated Synthetic Pathways
Route A: Sequential Assembly
- Prepare 2,3-dihydrobenzo[b]dioxin-6-amine via Pd-catalyzed aminocarbonylation.
- Synthesize 3-(p-tolyl)pyridazin-6(1H)-one using acetic anhydride-mediated cyclization.
- Link intermediates via 4-bromobutanamide using nucleophilic substitution.
Overall Yield : 42–48% (three steps).
Route B: Convergent Synthesis
- Parallel synthesis of benzodioxin amine and pyridazinone intermediates.
- Direct coupling via Ullmann-type reaction using CuI/L-proline in DMSO at 90°C.
Advantages :
- Shorter reaction time (8–12 hours).
- Higher functional group tolerance.
Optimization and Challenges
Stereochemical Control
The Z configuration of the benzodioxin intermediate is critical for bioactivity. Using PdI₂/KI in DMA ensures >90% stereoselectivity.
Solvent Effects
Polar aprotic solvents (e.g., DMA, DMF) enhance reaction rates but may lead to side reactions. Switching to toluene improves selectivity in cross-coupling steps.
Scalability Issues
Large-scale synthesis faces challenges in:
- Removing residual palladium from final products.
- Purifying hygroscopic intermediates.
Solutions :
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 42–48% | 50–55% |
| Stereoselectivity | 90% Z | 85% Z |
| Scalability | Moderate | High |
| Cost | High (Pd catalysts) | Moderate (Cu catalysts) |
Route B offers better scalability and cost-efficiency, making it preferable for industrial applications.
Q & A
Q. What are the critical steps for synthesizing N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, and how can yield be optimized?
The synthesis involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyridazinone derivatives. Key steps include:
- Amide Coupling : Use coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
- Pyridazinone Ring Formation : Optimize temperature (60–100°C) and solvent polarity (DMF or acetonitrile) to enhance cyclization efficiency .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate intermediates and the final compound . Yield optimization requires strict control of reaction time, moisture exclusion, and real-time monitoring via TLC/HPLC .
Q. Which analytical techniques are essential for characterizing this compound and validating its purity?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with accuracy ≤5 ppm .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Pyridazinone rings may exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR to identify dynamic equilibria .
- Residual Solvents : Peaks from solvents (e.g., DMSO-d⁶ at δ 2.5 ppm) can overlap with analyte signals. Employ deuterated solvents and 2D NMR (COSY, HSQC) for clarity .
- By-Products : Low-intensity MS adducts (e.g., [M+Na]⁺) may confuse molecular ion identification. Cross-validate with HRMS and isotopic patterns .
Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound?
- Functional Group Modifications :
- Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
- Modify the butanamide linker length to evaluate steric influences .
- In Silico Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 or kinase enzymes .
- Biological Assays :
- Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cell lines (e.g., HeLa, HEK293) to correlate structural changes with activity .
Q. How should researchers address low thermal stability observed during DSC/TGA analysis?
- Decomposition Pathways : Pyridazinone rings may degrade above 200°C. Conduct isothermal studies to identify degradation products via LC-MS .
- Formulation Adjustments : Encapsulate the compound in liposomes or cyclodextrins to enhance stability .
- Storage Recommendations : Store under nitrogen at –20°C to prevent oxidation .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
